
N-((Benzyloxy)carbonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(benzyloxy)carbonylamino}acetic acid is a complex organic compound that features a benzyloxycarbonyl group, a dioxothiolan ring, and an aminoacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(benzyloxy)carbonylamino}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dioxothiolan ring: This step involves the reaction of a suitable thiol with an oxidizing agent to form the 1,1-dioxo-1lambda6-thiolan ring.
Introduction of the benzyloxycarbonyl group: This step involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate.
Coupling with aminoacetic acid: The final step involves the coupling of the protected dioxothiolan intermediate with aminoacetic acid under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-{(benzyloxy)carbonylamino}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The dioxothiolan ring can be further oxidized under strong oxidizing conditions.
Reduction: The benzyloxycarbonyl group can be removed by hydrogenation or treatment with strong reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Further oxidized derivatives of the dioxothiolan ring.
Reduction: Deprotected aminoacetic acid derivatives.
Substitution: Substituted aminoacetic acid derivatives with various functional groups.
Applications De Recherche Scientifique
2-{(benzyloxy)carbonylamino}acetic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{(benzyloxy)carbonylamino}acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The dioxothiolan ring may participate in redox reactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]acetic acid hydrochloride: This compound is similar in structure but lacks the benzyloxycarbonyl group.
2-[(1,1-dioxo-1lambda6-thiolan-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid: This compound features a fluorenylmethoxycarbonyl (Fmoc) group instead of the benzyloxycarbonyl group.
Uniqueness
2-{(benzyloxy)carbonylamino}acetic acid is unique due to the presence of the benzyloxycarbonyl group, which provides additional stability and protection during chemical reactions. This makes it a valuable intermediate in synthetic chemistry, particularly for the development of complex molecules with specific functional groups.
Propriétés
Formule moléculaire |
C14H17NO6S |
|---|---|
Poids moléculaire |
327.35 g/mol |
Nom IUPAC |
2-[(1,1-dioxothiolan-3-yl)-phenylmethoxycarbonylamino]acetic acid |
InChI |
InChI=1S/C14H17NO6S/c16-13(17)8-15(12-6-7-22(19,20)10-12)14(18)21-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) |
Clé InChI |
YWBNIFZCCAYIDL-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1N(CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide](/img/structure/B13507322.png)
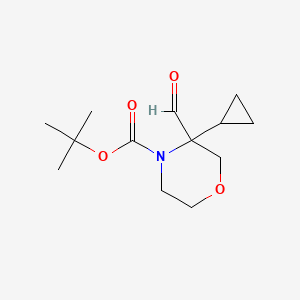
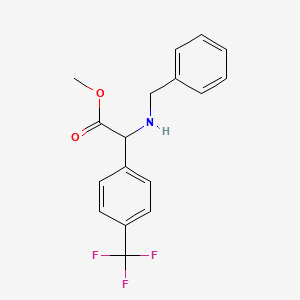

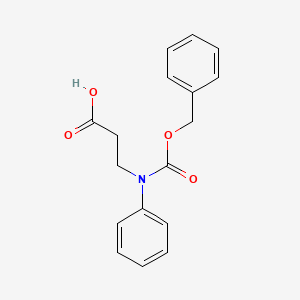
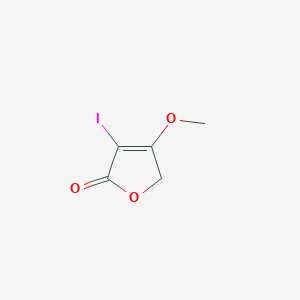
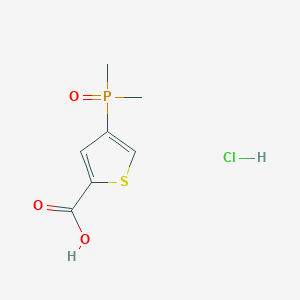


![8-Benzyloxycarbonyl-1,4-dioxa-8-aza-spiro[4.5]decane-6-carboxylic acid](/img/structure/B13507388.png)
![2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B13507393.png)
![{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B13507396.png)

![Benzyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13507408.png)
